"4-Bromo-2-phenylpyridazin-3(2H)-one" synthesis pathway
"4-Bromo-2-phenylpyridazin-3(2H)-one" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpyridazin-3(2H)-one
Executive Summary
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 4-Bromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyridazinone core is a "magic moiety" present in numerous biologically active compounds, and the introduction of a bromine atom at the C4 position provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1][2] This document details a preferred two-stage synthetic strategy: first, the construction of the 2-phenylpyridazin-3(2H)-one core via a cyclocondensation reaction, followed by a regioselective electrophilic bromination. The rationale behind reagent selection, reaction mechanisms, and detailed experimental protocols are presented to ensure both conceptual understanding and practical reproducibility for professionals in drug development and chemical research.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazin-3(2H)-one and its derivatives represent a privileged class of N-heterocycles, possessing a wide spectrum of pharmacological and agrochemical activities.[2] Their applications are diverse, ranging from antihypertensive and anti-inflammatory agents to herbicides and insecticides.[2][3] The target molecule, 4-Bromo-2-phenylpyridazin-3(2H)-one, is not merely an endpoint but a crucial intermediate. The carbon-bromine bond at an electron-rich heterocyclic core is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, and alkynyl substituents to build molecular complexity and explore structure-activity relationships (SAR).[2][4]
Strategic Approach: Retrosynthesis and Pathway Selection
A logical retrosynthetic analysis of 4-Bromo-2-phenylpyridazin-3(2H)-one suggests two primary strategic disconnections:
-
C-Br Bond Formation: Disconnecting the C-Br bond points to 2-phenylpyridazin-3(2H)-one as the immediate precursor. This is an attractive approach as it involves a late-stage functionalization of a stable, pre-formed heterocyclic core.
-
Ring Formation: A disconnection of the pyridazinone ring itself leads back to a γ-keto acid and phenylhydrazine. This is a foundational and reliable method for constructing the pyridazinone system.[5]
Combining these insights, the most field-proven and modular approach involves an initial ring synthesis followed by bromination. This strategy avoids handling potentially unstable brominated precursors and allows for better control over the final bromination step. The overall forward synthesis is therefore planned as a three-step sequence starting from common laboratory reagents.
The Core Synthesis Pathway
The selected pathway is designed for efficiency and reliability, proceeding through the formation of a key dihydropyridazinone intermediate which is subsequently aromatized and brominated.
Step 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
The synthesis begins with a Friedel-Crafts acylation of benzene with succinic anhydride to produce β-benzoylpropionic acid (a γ-keto acid).[3] This intermediate contains the necessary carbon framework. The subsequent and critical step is the cyclocondensation reaction with phenylhydrazine.
-
Causality & Rationale: Phenylhydrazine is selected as the nitrogen source to install the N-phenyl group directly at the N2 position of the pyridazinone ring. The reaction is typically conducted in a protic solvent like ethanol, which facilitates the proton transfer steps involved in both the initial hydrazone formation and the final intramolecular cyclization (lactamization) to yield the stable six-membered ring.[3][5]
Step 2 & 3: Aromatization and Concurrent Bromination
The 4,5-dihydropyridazin-3(2H)-one intermediate is a saturated heterocycle. To achieve the target aromatic pyridazinone system, an oxidation reaction is required. A highly effective and common method for this transformation is the use of bromine in acetic acid.[5]
-
Expertise & Mechanistic Insight: This reagent choice is multifunctional and serves a dual purpose. Bromine acts as the oxidizing agent to aromatize the dihydropyridazinone ring. Concurrently, under these acidic conditions, the newly formed, electron-rich pyridazinone ring is activated towards electrophilic aromatic substitution. The bromine, being a potent electrophile (often as Br+), attacks the ring. The reaction is regioselective, favoring substitution at the C4 position. This one-pot aromatization-bromination is an efficient convergence that leads directly to the final target compound.
Visual Workflow: Synthesis of 4-Bromo-2-phenylpyridazin-3(2H)-one
Caption: Overall synthetic workflow from starting materials to the final product.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-benzoylpropionic acid (17.8 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of absolute ethanol, followed by the slow addition of phenylhydrazine (10.8 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to yield white or off-white crystals.
Protocol 4.2: Synthesis of 4-Bromo-2-phenylpyridazin-3(2H)-one
-
Setup: In a 100 mL round-bottom flask protected from light, dissolve the 2-phenylpyridazin-3(2H)-one precursor (or the 6-phenyl-4,5-dihydropyridazin-3(2H)-one from Protocol 4.1) (17.2 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, slowly add a solution of bromine (17.6 g, 0.11 mol, ~5.6 mL) in 10 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic and may evolve HBr gas, so it must be performed in a fume hood.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into 200 mL of ice-cold water.
-
Isolation: A solid will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any excess bromine.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the pure 4-Bromo-2-phenylpyridazin-3(2H)-one.
Data Presentation & Characterization
The following table summarizes typical analytical data for the key compounds in this synthesis.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₀H₁₀N₂O | 174.20 | 80-90 | 145-148 | ~7.4-7.8 (m, 5H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂) |
| 2-Phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.19 | 85-95 | 103-106 | ~7.2-7.8 (m, 7H, Ar-H & pyridazinone-H), ~6.9 (d, 1H, pyridazinone-H) |
| 4-Bromo-2-phenylpyridazin-3(2H)-one | C₁₀H₇BrN₂O | 251.08 | 75-85 | 130-133 | ~7.8 (s, 1H, C5-H), ~7.3-7.6 (m, 5H, Ph-H), ~7.1 (d, 1H, C6-H) |
Mechanistic Deep-Dive
Mechanism of Electrophilic Bromination
The bromination of the 2-phenylpyridazin-3(2H)-one ring is a classic example of electrophilic aromatic substitution. The pyridazinone ring is sufficiently electron-rich to react with molecular bromine, particularly in the presence of a polar solvent like acetic acid which helps to polarize the Br-Br bond.
Caption: Simplified mechanism for the electrophilic bromination of the pyridazinone core.
-
Activation & Attack: The π-system of the pyridazinone ring attacks one of the bromine atoms in the polarized Br₂ molecule. The attack occurs preferentially at the C4 position, which is activated by the ring nitrogens.
-
Sigma Complex Formation: This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring system.
-
Deprotonation: A weak base (e.g., acetic acid or another molecule of the substrate) removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final 4-bromo product and HBr.
References
- Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
-
Sotelo, E., & Raviña, E. (2007). Synthesis and chemistry of pyridazin-3(2H)-ones. Bioorganic & Medicinal Chemistry, 15(1), 181-203. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Lee, K., & Sung, K. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3059-3072. [Link]
-
Ghaffari, S., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. [Link]
-
Campagna, F., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry, 138, 984-994. [Link]
-
Riedl, Z., et al. (2009). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. The Journal of Organic Chemistry, 74(24), 9440-9445. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]

